Jaborosalactone B
CAS No.: 6105-16-4
Cat. No.: VC19723448
Molecular Formula: C28H38O5
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6105-16-4 |
|---|---|
| Molecular Formula | C28H38O5 |
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | (2R)-2-[(1S)-1-[(6R,8S,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C28H38O5/c1-15-12-24(33-26(32)18(15)14-29)16(2)19-8-9-20-17-13-23(30)22-6-5-7-25(31)28(22,4)21(17)10-11-27(19,20)3/h5-7,16-17,19-21,23-24,29-30H,8-14H2,1-4H3/t16-,17-,19+,20-,21-,23+,24+,27+,28+/m0/s1 |
| Standard InChI Key | DZSFTVFZQVZQIU-ZRONUGQKSA-N |
| Isomeric SMILES | CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)CO |
| Canonical SMILES | CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)CO |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound’s structure (Fig. 1) comprises a steroidal core with a 1-oxo group at C-1, a hydroxyl group at C-6, and a δ-lactone bridge between C-22 and C-26. Key features include:
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Ring A: A 2,5-dien-1-one system (C1–C5) critical for electrophilic reactivity.
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Side chain: A 5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one moiety fused to C-17.
Table 1: Key Physicochemical Properties of Jaborosalactone B
| Property | Value |
|---|---|
| CAS No. | 6105-16-4 |
| Molecular Formula | C28H38O5 |
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | (2R)-2-[(1S)-1-[(6R,8S,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
Structural assignment relied on 2D NMR techniques, including 1H-1H COSY, HSQC, HMBC, and ROESY . Key NMR signals include:
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C-1: δC 213.2 (carbonyl), corroborated by HMBC correlations from H-2 (δH 2.64, ddd) and H-3 (δH 1.88, m) .
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C-6: δC 70.1 (hydroxyl-bearing carbon), with ROESY interactions confirming β-oriented hydroxyl .
X-ray crystallography of related analogs (e.g., 2,3-dihydrotrechonolide A) validated the trans-decalin system in rings B/C and the chair conformation of ring D .
Biosynthesis and Natural Analogues
Biogenetic Pathway
Jaborosalactone B originates from the mevalonate pathway, where cholesterol undergoes oxidation, hydroxylation, and lactonization. Key enzymatic steps include:
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C-22 hydroxylation: Mediated by cytochrome P450 enzymes to form the lactone precursor.
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C-1 oxidation: Introduction of the 1-oxo group via dehydrogenases.
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Side-chain cyclization: Formation of the dihydropyranone ring through keto-enol tautomerization .
Structural Analogues
Comparative analysis of Jaborosa-derived withanolides reveals:
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Jaborosalactone 39: Shares the 1-oxo and 6-hydroxy groups but lacks the C-4 methyl substitution .
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Trechonolide A: Features a conjugated diene in ring A, absent in Jaborosalactone B .
Synthetic Approaches and Challenges
Recent Advances in Framework Construction
A 2024 SSRN study detailed a 10-step synthesis of the 4α-hydroxy-2,5-diene-1-one moiety, a critical fragment of Jaborosalactone B . Key steps include:
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Singlet oxygen-mediated Diels-Alder reaction: Converts 1,3,5-triene intermediates into the 1-hydroxy-4-one system.
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Ley’s oxidation/β-elimination cascade: Generates the conjugated dienone in ring A .
Table 2: Synthetic Route Highlights
| Step | Reaction | Yield (%) | Key Product |
|---|---|---|---|
| 3 | Epoxidation | 78 | Epoxide intermediate |
| 6 | Diels-Alder (1O2) | 65 | 1-hydroxy-4-one |
| 9 | Ley’s oxidation/elimination | 82 | 4α-hydroxy-2,5-diene-1-one |
Obstacles in Total Synthesis
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Stereochemical control: C-6 and C-17 configurations require chiral auxiliaries or asymmetric catalysis.
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Lactonization: Regioselective formation of the δ-lactone remains problematic.
Biological Activities and Research Gaps
Table 3: Bioactivity Trends in Related Withanolides
| Compound | IC50 (Cancer Cells) | Anti-inflammatory (NO Inhibition %) |
|---|---|---|
| Withaferin A | 0.8 μM | 82% at 10 μM |
| Jaborosalactone 39 | 5.2 μM | 68% at 10 μM |
| Jaborosalactone B | Not reported | Not reported |
Future Directions and Applications
Research Priorities
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Total synthesis: Develop enantioselective routes to enable structure-activity studies.
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Target identification: Use proteomic approaches to map protein interactions.
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Derivatization: Explore C-6 and C-22 modifications to enhance bioavailability.
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